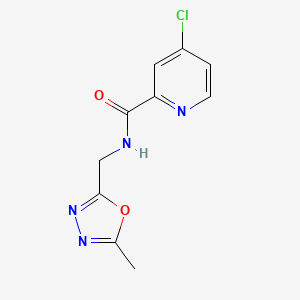
4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide” is a derivative of the 1,3,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves several steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be determined using various spectroscopic techniques. For example, the structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have been shown to exhibit a wide range of chemical reactions. They have been used as important synthons in the development of new drugs . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various techniques. For instance, the yield, melting point, and NMR data of a specific derivative were reported .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide, a compound with potential applications in various scientific research areas, has been the subject of studies focused on its synthesis, characterization, and exploration of its properties. For instance, the synthesis and characterization of related 1,3,4-oxadiazole derivatives have been reported, showcasing methodologies that could potentially apply to the synthesis of this compound. Such studies involve the synthesis of compounds from picolinic acid derivatives, highlighting methods of esterification and amidation that may be relevant (Yao Jian-wen, 2012).
Antimicrobial and Antituberculosis Activity
Compounds related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives were synthesized and found to possess good or moderate activities against test microorganisms, indicating the potential for this compound derivatives to serve similar antimicrobial purposes (H. Bektaş et al., 2007). Additionally, certain derivatives have shown moderate to good antituberculosis activity, suggesting potential applications in the treatment or study of tuberculosis (Bhagwat Jadhav et al., 2016).
Optoelectronic Properties
The optoelectronic properties of compounds containing 1,3,4-oxadiazole units, such as those found in this compound, have been explored. For instance, a study on the synthesis of bicyclometalated iridium complexes containing a picolinic acid derivative and its application in polymer light-emitting devices showed that modifying the ligand with a 1,3,4-oxadiazole unit can improve the optoelectronic properties of the complexes, suggesting potential applications in the development of optoelectronic devices (Fang-liang Xiao et al., 2009).
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole moiety, such as this one, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate interactions with their targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that this compound may have similar effects.
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives often involves specific reaction conditions , which could potentially influence the compound’s properties and activity.
Propiedades
IUPAC Name |
4-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPNPMHOKIYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

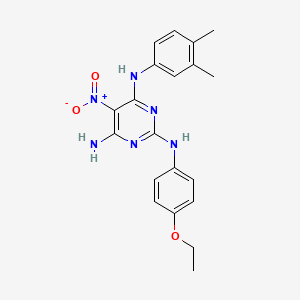
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)
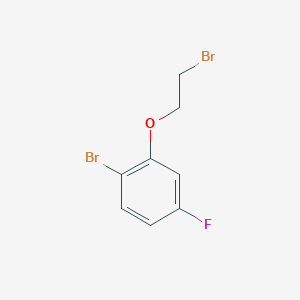
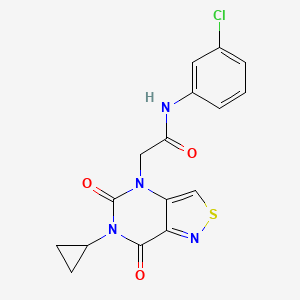


![2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2460159.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)
![2-[4-[3-methyl-2,6-dioxo-7-[(E)-3-phenylprop-2-enyl]purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2460163.png)
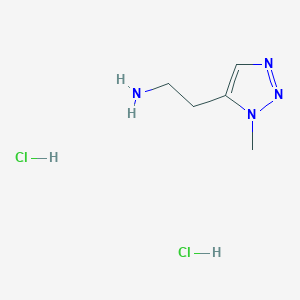
![N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2460165.png)
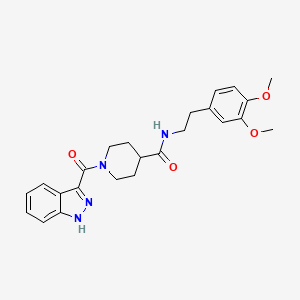
![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)
